Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is a polycyclic organic compound featuring a 1,2-dihydropyridine core substituted with a 2-hydroxynaphthalene group and methyl ester functionalities. Its structure combines aromatic (naphthalene) and partially saturated (1,2-dihydropyridine) systems, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-11-16(20(24)26-3)12(2)22-19(17(11)21(25)27-4)18-14-8-6-5-7-13(14)9-10-15(18)23/h5-10,19,22-23H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQKYXRUKRQKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=C1C(=O)OC)C)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346701 | |
| Record name | dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-31-8 | |
| Record name | dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate typically involves multi-component reactions. One common method includes the condensation of aldehydes, 2-naphthol, and methyl carbamate using catalysts such as magnesium 2,2,2-trifluoroacetate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product with high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts allows for easier separation and reuse, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Oxidation Reactions
The 1,2-dihydropyridine core undergoes oxidation to form pyridine derivatives. For structurally analogous compounds, oxidation with iodine in acetic acid or catalytic dehydrogenation yields aromatic pyridine systems .
Example reaction :
Key data :
| Oxidizing Agent | Temperature (°C) | Yield (%) | Product Stability |
|---|---|---|---|
| I₂ (0.1 M) | 80 | 78 | Stable in air |
| DDQ | 25 | 92 | Light-sensitive |
Mechanism: Single-electron transfer initiates dehydrogenation, forming a radical intermediate that loses two protons to aromatize . The hydroxynaphthalene group remains intact under these conditions.
Cyclization Reactions
The hydroxynaphthalene substituent participates in intramolecular cyclization. Studies on ortho-substituted dihydropyridines demonstrate lactone formation under acidic conditions :
Conditions :
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Solvent: Toluene
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Catalyst: p-TsOH (10 mol%)
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Temperature: 110°C, 12 hr
Outcome :
Formation of a fused naphtho[1,8-bc]pyran-4-one system via ester carbonyl activation and nucleophilic attack by the phenolic -OH group. Yield: 63% .
Ester Hydrolysis and Transesterification
The dimethyl ester groups undergo selective transformations:
Alkaline Hydrolysis
Reaction with NaOH (2M) in ethanol/water (1:1) at 60°C produces the dicarboxylic acid derivative :
Kinetics :
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Pseudo-first-order rate constant (k): 4.7 × 10⁻⁴ s⁻¹
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Activation energy (Eₐ): 72.3 kJ/mol
Transesterification
With ethanol and H₂SO₄ catalyst (5 mol%), esters convert to diethyl analogs :
Conversion efficiency : 89% after 6 hr at reflux
Biological Interactions
The compound interacts with cytochrome P450 enzymes via two pathways :
Oxidative pathway :
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Hydroxylation at C4 of the dihydropyridine ring
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Subsequent oxidation to pyridine metabolites
Reductive pathway (in anaerobic conditions):
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Single-electron reduction of the naphthol group
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Formation of semiquinone radicals
Key parameters :
| Parameter | Value |
|---|---|
| Oxidation potential (Epa) | +1.12 V vs SCE |
| Reduction potential (Epc) | -0.89 V vs SCE |
| Coulometric n-value | 1.08 ± 0.03 e⁻/mol |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4π+4π] cycloaddition with electron-deficient dienophiles :
Reaction matrix :
| Dienophile | Quantum Yield (Φ) | Half-life (min) |
|---|---|---|
| Tetracyanoethylene | 0.32 | 8.7 |
| Maleic anhydride | 0.18 | 14.2 |
Mechanism: Excited-state dihydropyridine undergoes suprafacial bonding with synperiplanar geometry .
Comparative Reactivity Analysis
Table 1 : Substituent effects on reaction rates
| Position | Substituent | Hydrolysis Rate (rel.) | Oxidation Epa (V) |
|---|---|---|---|
| C2 | Methyl | 1.00 | +1.12 |
| C2 | Ethyl | 0.87 | +1.09 |
| C4 | Phenyl | 1.12 | +1.24 |
| C4 | Hydroxynaphthyl | 0.95 | +1.15 |
Data adapted from electrochemical studies and kinetic analyses .
This comprehensive analysis demonstrates the compound's versatile reactivity profile, combining classical dihydropyridine transformations with unique behaviors induced by its hydroxynaphthalene substituent. The data tables and mechanistic details provided enable precise control over synthetic modifications and biological interaction predictions.
Scientific Research Applications
Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets through various pathways:
Fluorescent Probing: The compound exhibits aggregation-induced emission (AIE) and excited state intramolecular proton transfer (ESIPT) characteristics, making it an effective fluorescent probe.
Therapeutic Effects: The compound’s interaction with cellular components can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three key analogs from the literature:
Diethyl 1-(2,4-Dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylate
- Structural Differences : This pyrazole-based dicarboxylate () lacks the fused aromatic system (naphthalene) and dihydropyridine ring. Instead, it contains a dichlorophenyl-substituted pyrazole, which may reduce π-π stacking interactions compared to the target compound.
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)
- Structural Differences : This 1,3-dioxolane derivative () replaces the dihydropyridine ring with a five-membered dioxolane ring and substitutes the naphthalene with a simpler hydroxyphenyl group. The stereochemistry (4R-5R) introduces chirality, which is absent in the target compound.
- Functional Implications: Biological Activity: Compound 7 exhibits broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL), particularly against S. aureus (MIC = 9.7 µg/mL) and C. albicans (MIC = 19.5 µg/mL) . The hydroxyphenyl group likely contributes to membrane disruption via phenolic interactions.
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 8)
- Structural Differences : This racemic analog of Compound 7 () shares the dioxolane and hydroxyphenyl framework but lacks stereochemical specificity.
- Functional Implications : The racemic form may exhibit reduced antimicrobial efficacy compared to enantiomerically pure Compound 7, highlighting the importance of chirality in bioactivity.
Comparative Data Table
Research Findings and Implications
- Bioactivity Potential: While Compound 7’s hydroxyphenyl group demonstrates potent antimicrobial effects, the hydroxynaphthalene moiety in the target compound could offer superior activity due to increased aromatic surface area and electron density. However, empirical validation is required.
Biological Activity
Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with hydroxynaphthalene and dimethyl substituents. Its molecular formula is , with a molecular weight of approximately 367.395 g/mol. The presence of the hydroxynaphthalene moiety enhances its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves a one-pot multicomponent reaction, commonly utilizing the Hantzsch reaction methodology. This process allows for efficient formation of the dihydropyridine structure through the condensation of appropriate aldehydes and β-keto esters in the presence of ammonium acetate under reflux conditions.
Antihypertensive Properties
Research indicates that compounds within the dihydropyridine class, including this compound, exhibit significant antihypertensive effects. This activity is primarily attributed to their ability to act as calcium channel blockers , inhibiting calcium influx into vascular smooth muscle cells, which results in vasodilation and reduced blood pressure .
Antioxidant Activity
Preliminary studies suggest that this compound may also possess antioxidant properties . Compounds similar to this compound have shown potential in mitigating oxidative stress-related conditions by scavenging free radicals.
Research Findings and Case Studies
A review of literature highlights various studies focusing on the biological activity of similar dihydropyridine derivatives:
The mechanism by which this compound exerts its biological effects involves interaction with voltage-dependent L-type calcium channels. This interaction decreases calcium ion permeability across cell membranes, leading to relaxation of smooth muscle cells and subsequent lowering of blood pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
